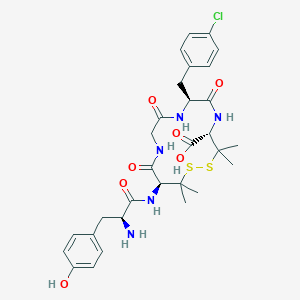

Enkephalin, pen(2,5)-4-chloro-phe(4)-

Vue d'ensemble

Description

Enkephalin, pen(2,5)-4-chloro-phe(4)- is a bioactive chemical . It is a selective agonist at the δ opioid receptor . The amino acid sequence is Tyr-D-Pen-Gly-p-Chloro-Phe-D-Pen with a disulfide bridge between 2-5 .

Synthesis Analysis

The synthesis of this compound involves modification by halogenation at the Phe4 residue . This modification was undertaken to improve the pharmacological characteristics of the delta-selective, cyclic peptide [D-Pen2, D-Pen5]enkephalin (DPDPE) .Molecular Structure Analysis

The molecular weight of Enkephalin, pen(2,5)-4-chloro-phe(4)- is 647.81 . Its chemical formula is C30H41N5O7S2 . The SMILES string representation is CC1©SSC©©C@@HC@@HCc2ccc(O)cc2)C(=O)NCC(=O)NC@@Hcc3)C(=O)N[C@H]1C(O)=O .Physical And Chemical Properties Analysis

The compound has a peptide content of approximately 70% . It is stored at a temperature of -20°C . More specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique

Opioid Receptor Research

This compound has been used extensively in opioid receptor research . It’s a δ-opioid receptor-selective peptide , which means it binds preferentially to δ-opioid receptors. This makes it a valuable tool for studying the function and behavior of these receptors.

Analgesia Studies

The compound has been used in studies related to pain relief or analgesia . It has been shown to have significant analgesic effects, which are believed to be mediated through its interaction with δ-opioid receptors .

Peptide Stability Research

The compound has been modified to study the effects of structural changes on peptide stability . For example, the trimethylation of the Phe4 residue resulted in four conformations, each with different stability profiles .

Drug Design

The compound has been used in drug design research . Modifications to the Phe4 position of Leu5-enkephalin have been shown to modulate receptor function and selectivity . This research provides valuable insights for future peptide drug design.

Blood-Brain Barrier Permeability Studies

The compound has been used to study blood-brain barrier permeability . Modifications to the compound can significantly modulate its ability to cross the blood-brain barrier .

Protein Binding Capacity Studies

The compound has been used to study protein binding capacity . Different modifications to the compound can significantly affect its binding capacity .

Mécanisme D'action

Target of Action

The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .

Mode of Action

This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.

Biochemical Pathways

The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .

Pharmacokinetics

It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.

Result of Action

The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor

Orientations Futures

The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- and similar compounds in pain management is a topic of ongoing research . Dual enkephalinase inhibitors (DENKIs), which prevent the degradation of endogenous opioid ligands like enkephalins, can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests potential future directions for the development of new pain medications.

Propriétés

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153634 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

CAS RN |

122507-47-5 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?

A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.

Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?

A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)